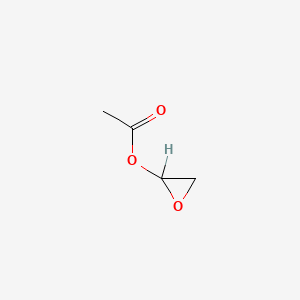

Acetoxyoxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetoxyoxirane, also known as this compound, is a useful research compound. Its molecular formula is C4H6O3 and its molecular weight is 102.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Biology Applications

DNA Alkylation Studies

Acetoxyoxirane is frequently utilized in research related to DNA alkylation. Its stability compared to chlorooxirane makes it a preferred choice for studying the formation of DNA adducts. For instance, it has been shown to preferentially alkylate the N7 position of guanine in DNA, leading to the formation of mutagenic adducts that can cause significant genetic alterations. In one study, this compound was reacted with deoxyguanosine in acetic acid, yielding a product that demonstrated both deglycosylation and imidazole ring opening reactions at physiological pH .

Case Study: Mutagenicity

Research indicates that this compound generates similar types of DNA adducts as its analogues but with enhanced stability. This property allows for more reliable assessments of mutagenicity and potential carcinogenicity. For example, studies involving Escherichia coli showed that the presence of this compound-derived adducts resulted in increased mutational frequencies, particularly A→G transitions, highlighting its role as a mutagenic agent .

Environmental Applications

Epoxidation Reactions

this compound plays a significant role in epoxidation processes, which are critical for converting unsaturated compounds into more reactive epoxide forms. This transformation is essential in various industrial applications, including the synthesis of polymers and other materials. For instance, waste cooking oil has been subjected to in-situ epoxidation using this compound, resulting in improved rheological properties and tribological performance .

Case Study: Carbon Capture

Recent research has explored the potential use of epoxide compounds like this compound for carbon capture technologies. The ability to chemically fix carbon dioxide into cyclic carbonates presents a promising avenue for mitigating climate change impacts . This application underscores the importance of this compound not only as a chemical reagent but also as a component in sustainable environmental practices.

Synthetic Chemistry Applications

Precursor for Organic Synthesis

this compound serves as an important precursor in organic synthesis. Its reactivity allows it to be used in the formation of various heterocyclic compounds through cyclization reactions. This versatility makes it valuable in developing new pharmaceuticals and agrochemicals .

Summary Table: Applications of this compound

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Chemical Biology | DNA alkylation studies | Identification of mutagenic adducts |

| Environmental Science | Epoxidation reactions | Enhanced material properties; waste valorization |

| Environmental Chemistry | Carbon capture technologies | Potential reduction of atmospheric CO₂ |

| Synthetic Chemistry | Precursor for organic synthesis | Development of new pharmaceuticals and agrochemicals |

Analyse Des Réactions Chimiques

Ring-Opening Reactions

Acetoxyoxirane derivatives undergo nucleophilic and acid-catalyzed ring-opening, influenced by substituent electronics and steric effects:

Nucleophilic Attack

-

Ammonia Surrogates : Epoxide 105 reacts with ammonia in methanol to yield amino alcohol 104 , though competing dimerization via epoxide-amine coupling can occur .

-

Halides : Iodide ions promote regioselective benzylic C–O bond cleavage in epoxides, enabling meta-alkylation of arenes with complete selectivity .

Acid-Catalyzed Hydrolysis

-

In aqueous HCl, this compound derivatives form chlorohydrins (e.g., 107 ) alongside unreacted epoxide, with temperature-dependent ee retention (94–96%) .

Rearrangement Reactions

Thermal or catalytic conditions induce structural rearrangements:

-

Pyridone Formation : 5-Acetoxy-3-oxo-2-azabicyclo[2.2.0]hex-5-enes (2f,g ) rearrange to 6-alkoxy-2-pyridones (3a–e ) under mild heating, preserving stereochemistry .

-

Oxidative Pathways : Flavin cofactors (FAD/NADH) mediate oxidative epoxide opening via peroxylated intermediates, expanding the A-ring to seven-membered systems .

Regiocontrol in Cycloisomerizations

-

Chiral phosphoric acids (CPAs) like 18 bias exo-selectivity in this compound-containing alcohols, achieving 82:18 exo:endo ratios via hydrogen-bonding interactions .

-

Catalyst loading (5–20 mol%) and solvent polarity (toluene) critically influence reaction rates and selectivity .

Dynamic Kinetic Resolution

Reversible epoxide ring-opening under Ru catalysis enables dynamic regioselection, favoring thermodynamically stable products .

Stability and Decomposition

-

Thermal Decomposition : Above 100°C, this compound derivatives decompose via retro-Diels-Alder pathways, releasing acetic acid and forming conjugated dienes .

-

Oxidative Degradation : Exposure to O2 generates peroxylated byproducts, detectable via 18O-labeling studies .

Table 1: Ring-Opening Conditions and Outcomes

*Ratio of 105 :107 at 40°C.

Table 2: Catalytic Cycloisomerization Optimization

| Catalyst | Solvent | Loading (mol%) | exo:*endo | Yield (%) |

|---|---|---|---|---|

| 18 | Toluene | 10 | 82:18 | 91 |

| 17 | CH2Cl2 | 20 | 45:55 | 78 |

Mechanistic Insights

-

Nucleophilic Ring-Opening : Steric effects dominate, with nucleophiles attacking the less hindered epoxide carbon .

-

Redox Processes : Flavin-mediated reactions proceed via enol or peroxylated intermediates, dictated by O2 availability .

-

Reversibility : Iodide-promoted ring-opening of epoxides is reversible, enabling dynamic equilibration between intermediates .

Propriétés

Numéro CAS |

36099-39-5 |

|---|---|

Formule moléculaire |

C4H6O3 |

Poids moléculaire |

102.09 g/mol |

Nom IUPAC |

oxiran-2-yl acetate |

InChI |

InChI=1S/C4H6O3/c1-3(5)7-4-2-6-4/h4H,2H2,1H3 |

Clé InChI |

PTLPNBKWIDVXHN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CO1 |

SMILES canonique |

CC(=O)OC1CO1 |

Synonymes |

acetoxyoxirane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.